Cas no 1806848-39-4 (Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate)

Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate
-
- インチ: 1S/C11H7BrF3NO3/c1-2-18-10(17)7-3-6(19-11(13,14)15)4-9(12)8(7)5-16/h3-4H,2H2,1H3
- InChIKey: PONFSVFTKBLHFR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=C(C(=O)OCC)C=1C#N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 379
- トポロジー分子極性表面積: 59.3
- 疎水性パラメータ計算基準値(XlogP): 3.7
Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015017121-1g |
Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate |
1806848-39-4 | 97% | 1g |
1,519.80 USD | 2021-06-18 | |
Alichem | A015017121-500mg |
Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate |
1806848-39-4 | 97% | 500mg |
823.15 USD | 2021-06-18 | |
Alichem | A015017121-250mg |
Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate |
1806848-39-4 | 97% | 250mg |
484.80 USD | 2021-06-18 |
Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoateに関する追加情報
Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate: A Comprehensive Overview
Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate, also known by its CAS No. 1806848-39-4, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and agricultural chemistry. This compound is characterized by its unique structure, which includes a benzoate ester functional group, a bromine atom at the 3-position, a cyano group at the 2-position, and a trifluoromethoxy group at the 5-position. These substituents contribute to its distinctive chemical properties and make it a valuable building block in various synthetic processes.
The synthesis of Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate typically involves multi-step reactions, often starting from readily available aromatic compounds. The introduction of the trifluoromethoxy group is particularly challenging due to its electron-withdrawing nature and potential for steric hindrance. Recent advancements in transition metal catalysis have enabled more efficient methods for installing such groups, thereby improving the overall yield and purity of the compound.
One of the most notable applications of Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate is in the development of novel drug candidates. The bromine atom at the 3-position serves as an excellent leaving group, facilitating nucleophilic substitutions that can lead to diverse bioactive molecules. For instance, researchers have utilized this compound as a precursor for synthesizing potential anti-cancer agents with high selectivity and efficacy. The cyano group at the 2-position further enhances the compound's versatility by providing additional sites for functionalization.
In addition to its role in drug discovery, Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate has found applications in the field of agricultural chemistry. Its ability to act as an intermediate in the synthesis of herbicides and fungicides has made it a valuable commodity in agrochemical research. The trifluoromethoxy group, in particular, contributes to the compound's stability under harsh environmental conditions, making it suitable for use in outdoor applications.
Recent studies have also highlighted the potential of Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate in polymer science. By incorporating this compound into polymer backbones, scientists have been able to create materials with improved thermal stability and mechanical properties. These advancements open up new possibilities for its use in high-performance polymers and composites.
The physical and chemical properties of Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate are well-documented. Its molecular weight is approximately 366 g/mol, and it exists as a crystalline solid under standard conditions. The compound exhibits a high melting point due to its rigid structure and strong intermolecular forces. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in various synthetic protocols.
In terms of spectroscopic analysis, Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate shows characteristic absorption bands in both UV-vis and IR spectra. The presence of electron-withdrawing groups like bromine and trifluoromethoxy significantly influences its electronic properties, making it an interesting candidate for studies on conjugation and aromaticity.
The environmental impact of Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate has also been a topic of recent research. Studies indicate that while the compound itself is not inherently hazardous, its degradation products may pose risks to aquatic ecosystems. Efforts are underway to develop eco-friendly synthesis routes and disposal methods to mitigate these concerns.
In conclusion, Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate (CAS No. 1806848-39-4) is a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an indispensable tool in modern organic synthesis. As research continues to uncover new uses and optimizations for this compound, its importance in both academic and industrial settings is likely to grow further.
1806848-39-4 (Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate) 関連製品
- 2378502-92-0(5-Chloro-2-cyanophenyl fluoranesulfonate)
- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)
- 1542273-70-0(1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol)
- 1349708-91-3(4-bromo-5-chloro-2-fluoro-benzoic acid)
- 2138308-86-6(5,6,7,8-Tetrafluoro-2-hydroxyquinoline-3-carbonitrile)
- 1261960-10-4(3-Amino-5-(3-aminocarbonylphenyl)benzoic acid)
- 2344680-87-9(2-Thiophenecarbonitrile, 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)-)
- 113388-92-4(3-(naphthalen-1-yl)prop-2-enal)
- 1807261-55-7(2-Chloro-5-difluoromethoxy-3-fluorotoluene)
- 1935229-98-3(Pyridine, 2-bromo-5-[(trifluoromethyl)sulfonyl]-)




